Structural and Physicochemical Differentiation vs. DH-6471 (2-One Analog): LogP and Hydrogen-Bonding Profile
The target compound (CAS 81622-91-5) differs from the 2-one analog DH-6471 (CAS 76871-95-9) by a single atom replacement: –CH₃ vs. =O at position 2 of the imidazole ring. This substitution eliminates one strong hydrogen-bond acceptor, reducing the H-bond acceptor count from 4 (DH-6471) to 3 (target). The predicted logP increases by approximately 0.5–1.0 log units, consistent with the loss of a polar carbonyl group and the addition of a lipophilic methyl group . The higher lipophilicity and reduced hydrogen-bonding capacity are expected to enhance passive blood-brain barrier (BBB) permeation, which is critical for CNS-targeted applications claimed in the Ferrosan patent . DH-6471, by contrast, exhibits a lower logP and higher polar surface area that favor peripheral distribution and platelet PDE inhibition rather than CNS penetration .
| Evidence Dimension | Physicochemical properties governing CNS vs. peripheral partitioning |
|---|---|
| Target Compound Data | clogP est. 2.5–3.5; H-bond acceptors = 3; MW = 245.34 g/mol (free base) |
| Comparator Or Baseline | DH-6471 (CAS 76871-95-9): clogP est. 1.4–1.7; H-bond acceptors = 4; MW = 247.32 g/mol (free base) |
| Quantified Difference | ΔclogP ≈ +1.0 to +1.5 log units; ΔHBA = –1 |
| Conditions | Physicochemical properties predicted by ACD/Labs Percepta (ChemSpider) ; CNS indication claimed in U.S. Patent 4,866,065 |
Why This Matters
The higher clogP and reduced hydrogen-bonding of the 2-methyl compound predict superior BBB penetration compared to DH-6471, directly supporting its selection for CNS-targeted research over the 2-one analog.
- [1] Ferrosan A/S. (1989). Imidazothienopyrimidines useful in psychopharmaceutical preparations. U.S. Patent No. 4,866,065. View Source
